ethyl 2-(2,4-dimethoxyphenyl)nicotinate
Description
Ethyl 2-(2,4-dimethoxyphenyl)nicotinate is a nicotinic acid derivative characterized by a 2,4-dimethoxyphenyl substituent at the 2-position of the nicotinate core. The methoxy groups at the 2- and 4-positions of the phenyl ring likely influence electronic and steric properties, impacting solubility, reactivity, and interactions with biological targets.
Properties
IUPAC Name |
ethyl 2-(2,4-dimethoxyphenyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-4-21-16(18)13-6-5-9-17-15(13)12-8-7-11(19-2)10-14(12)20-3/h5-10H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTISGTDVUOFWBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)C2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Ethyl 2-(4-(Trifluoromethyl)phenyl)nicotinate (CAS 339538-64-6)
- Structure : A trifluoromethyl (-CF₃) group at the 4-position of the phenyl ring.
- Molecular Formula: C₁₅H₁₂F₃NO₂.
- Molecular Weight : 295.26 g/mol.
- This substitution may enhance metabolic stability in drug candidates .
Ethyl 2-[2-(Aminocarbonyl)-4-chlorophenoxy]nicotinate (CAS 20209-79-4)
- Structure: A 4-chloro-2-carbamoylphenoxy group.
- Molecular Formula : C₁₅H₁₃ClN₂O₄.
- Molecular Weight : 332.73 g/mol.
- Key Differences : The chloro and carbamoyl groups introduce both electron-withdrawing and hydrogen-bonding capabilities. This could improve target binding affinity but may increase toxicity risks compared to methoxy-substituted analogs .
2-(4-Hydroxy-3-Methoxyphenyl)-2-Oxoethyl Nicotinate (CAS 19767-91-0)
- Structure : A hydroxymethoxyphenyl group esterified with nicotinic acid.
- Molecular Formula: C₁₆H₁₃NO₅.
- However, hydroxyl groups may also confer instability under oxidative conditions .
Ester Group Variations
Ethyl 4-Hydroxy-2-Methylnicotinate
- Structure : A methyl group at the 2-position and hydroxyl at the 4-position of the pyridine ring.
- Molecular Formula: C₉H₁₁NO₃.
- Key Differences : The absence of a phenyl substituent simplifies the structure but reduces aromatic stacking interactions. The hydroxyl group at the 4-position may enable chelation or acid-base reactivity .
Ethyl 5-Cyano-6-[(2,4-Dichlorophenyl)sulfanyl]-2-Phenylnicotinate (CAS 477866-73-2)
- Structure: A cyano group and dichlorophenylsulfanyl substituent.
- Molecular Formula : C₂₂H₁₅Cl₂N₂O₂S.
- Molecular Weight : 466.3 g/mol.
- The cyano group enhances electrophilicity, which may correlate with cytotoxicity .
Physicochemical and Toxicity Predictions
Triazole Derivatives with 2,4-Dimethoxyphenyl Groups
Comparative Solubility and Reactivity
| Compound | Substituents | Solubility (Predicted) | Reactivity Notes |
|---|---|---|---|
| This compound | 2,4-OCH₃ | Moderate in lipids | Electron-rich phenyl ring; stable |
| Ethyl 2-(4-CF₃-phenyl)nicotinate | 4-CF₃ | Low in water | Oxidative/metabolic resistance |
| Ethyl 4-hydroxy-2-methylnicotinate | 4-OH, 2-CH₃ | High in polar solvents | Susceptible to oxidation |
Research Implications and Gaps
- Bioactivity : Methoxy groups in this compound may favor interactions with aromatic residues in enzyme active sites, as seen in related agonists (e.g., ref 44 in ).
- Toxicity : While methoxy groups generally reduce acute toxicity, chronic effects remain unstudied for this compound.
- Synthetic Routes : Methods for triazole-linked dimethoxyphenyl analogs () could guide derivatization of the target compound for enhanced bioactivity.
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